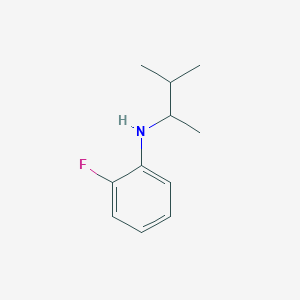
2-fluoro-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C11H16FN. It belongs to the class of aromatic amines, characterized by the presence of an amino group attached to an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-methylbutan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with 3-methyl-2-butanone under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the amine bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-fluoro-N-(3-methylbutan-2-yl)aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and potential drug candidates.
Material Science: It is utilized in the synthesis of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-methylpentan-2-yl)aniline: Similar in structure but with different substituents on the aromatic ring.
4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline: Another structurally related compound with additional methyl groups
Uniqueness
2-fluoro-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
2-fluoro-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C11H16FN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3 |
InChI Key |
DUPWXTJVEFVVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13293898.png)
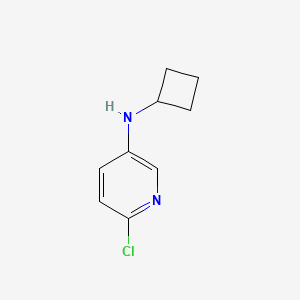
![5-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13293920.png)
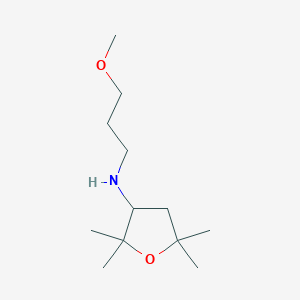
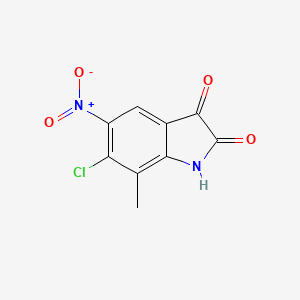
![3-[(1-Amino-2-methylpropan-2-yl)oxy]butan-2-ol](/img/structure/B13293939.png)
![4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-2-ol](/img/structure/B13293943.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one](/img/structure/B13293947.png)
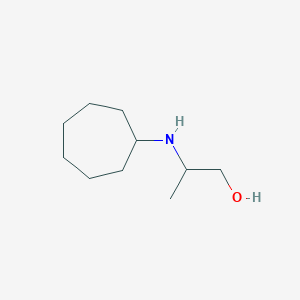
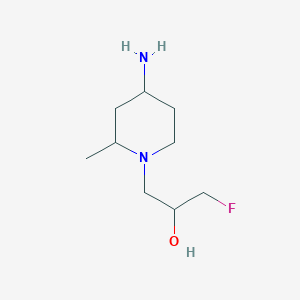

![2,6-Dimethoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13293973.png)
![4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13293974.png)
amine](/img/structure/B13293976.png)
